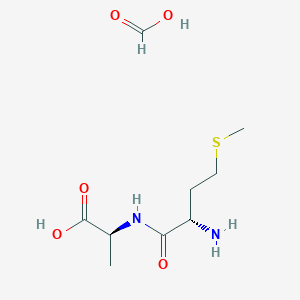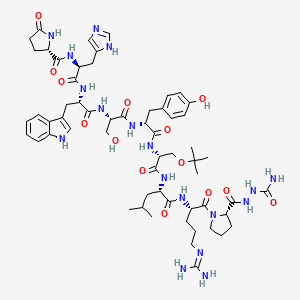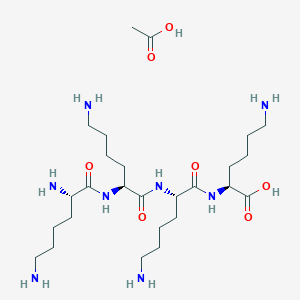
H-Met-Ala-OH formiate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Met-Ala-OH formiate, also known as HMAF, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. HMAF is a derivative of the amino acid methionine, and is composed of a five-membered ring containing two nitrogen atoms and two oxygen atoms. HMAF has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for scientists in many disciplines.
Scientific Research Applications
H-Met-Ala-OH formiate has a wide range of potential applications in scientific research. It has been used in the study of enzyme inhibition, protein folding, and DNA replication, as well as in the development of new drugs and medical treatments. H-Met-Ala-OH formiate has also been used as a model compound for studying the interactions between proteins and other molecules. In addition, H-Met-Ala-OH formiate has been used in the study of the effects of drugs on the human body, as well as in the development of new diagnostic tests for diseases.
Mechanism of Action
The mechanism of action of H-Met-Ala-OH formiate is not fully understood, but it is believed to involve the binding of the compound to proteins and other molecules, which then leads to changes in their structure and activity. H-Met-Ala-OH formiate has been found to bind to a range of proteins, including enzymes, receptors, and ion channels, and has been shown to modulate their activity. H-Met-Ala-OH formiate has also been found to interact with DNA, RNA, and other biomolecules, and to affect their structure and function.
Biochemical and Physiological Effects
H-Met-Ala-OH formiate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including cytochrome P450 enzymes, and to modulate the activity of ion channels and receptors. H-Met-Ala-OH formiate has also been found to affect the structure and function of DNA, RNA, and other biomolecules. In addition, H-Met-Ala-OH formiate has been found to affect the expression of genes, as well as to modulate the activity of signal transduction pathways.
Advantages and Limitations for Lab Experiments
H-Met-Ala-OH formiate has a number of advantages and limitations for laboratory experiments. One of the major advantages of using H-Met-Ala-OH formiate is that it is relatively easy to synthesize and is stable in aqueous solutions. This makes it an ideal compound for use in a variety of laboratory experiments. Additionally, H-Met-Ala-OH formiate is non-toxic and has low bioavailability, making it safe for use in laboratory experiments. However, one of the major limitations of H-Met-Ala-OH formiate is that it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
H-Met-Ala-OH formiate has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. One of the most promising areas of research is in the development of new drugs and medical treatments. H-Met-Ala-OH formiate has been found to have a range of biochemical and physiological effects, and there is potential for it to be used in the development of new drugs and treatments for a variety of conditions. Additionally, H-Met-Ala-OH formiate could be used in the development of new diagnostic tests for diseases, as well as in the study of the effects of drugs on the human body. Finally, H-Met-Ala-OH formiate could be used in the study of enzyme inhibition, protein folding, and DNA replication, as well as in the development of new materials and technologies.
Synthesis Methods
H-Met-Ala-OH formiate can be synthesized through a variety of methods, including the use of a Grignard reagent, the reaction of aldehydes and ketones, and the reaction of amines and alcohols. The Grignard reaction is the most common method of synthesizing H-Met-Ala-OH formiate, and involves the reaction of an organometallic reagent with an aldehyde or ketone to form an alkoxide. This alkoxide is then reacted with aqueous acid to produce H-Met-Ala-OH formiate. Other methods of synthesizing H-Met-Ala-OH formiate include the reaction of amines and alcohols, which produces an imine intermediate that can be hydrolyzed to form H-Met-Ala-OH formiate.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S.CH2O2/c1-5(8(12)13)10-7(11)6(9)3-4-14-2;2-1-3/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);1H,(H,2,3)/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPURZWHGQGGGDO-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCSC)N.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Met-Ala-OH formiate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)









